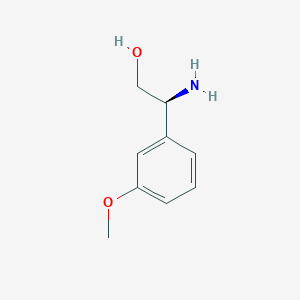

(S)-2-Amino-2-(3-methoxyphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-Amino-2-(3-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It is a clear, colorless liquid with a molecular weight of 152.19 g/mol . The compound is also known by several synonyms, including “(S)-1-(3-methoxyphenyl)ethanol” and "(1S)-1-(3-methoxyphenyl)ethanol" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of 1a to (S)-1b .

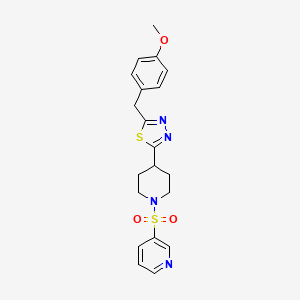

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code “InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1” and the InChIKey "ZUBPFBWAXNCEOG-ZETCQYMHSA-N" . The compound also has a Canonical SMILES representation “CC(C1=CC(=CC=C1)OC)O” and an Isomeric SMILES representation "CC@@HOC)O" .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 152.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 152.083729621 g/mol .

Scientific Research Applications

Combinatorial Synthesis in Cancer Research

- (S)-2-Amino-2-(3-methoxyphenyl)ethanol derivatives have been utilized in the combinatorial synthesis of compounds like 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one. This synthesis approach is significant in cancer research, as some derivatives have shown promising results against human breast cancer cell lines (Patravale et al., 2014).

Asymmetric Transfer Hydrogenation

- The compound has been used in the synthesis of optically active amino alcohols through asymmetric transfer hydrogenation of corresponding amino ketones. This process is important for creating compounds with high enantiomeric excess, which is crucial in pharmaceutical synthesis (Zhou Xu et al., 2010).

Kinetics and Mechanisms Studies

- This compound derivatives have been involved in studies exploring the kinetics and mechanisms of reactions with alicyclic amines. These studies contribute to a deeper understanding of reaction dynamics and molecular interactions (E. Castro et al., 2001).

Biocatalytic Production Optimization

- It has been synthesized using Lactobacillus senmaizuke as a biocatalyst, focusing on optimizing conditions for bioreduction reactions. Such studies are pivotal in biocatalysis, enhancing the efficiency of producing enantiomerically pure compounds (Mervenur Kavi et al., 2021).

Differentiation of Receptors

- Research on modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, a related structure, has been instrumental in differentiating β-receptor populations in various biological tissues. Such differentiation is key in developing targeted therapeutics (A. M. Lands et al., 1967).

N-Heterocycle Synthesis

- It's a critical synthon for the synthesis of N-heterocycles, a class of compounds with significant pharmaceutical applications. Efficient methods have been developed to activate hydroxyl groups in these compounds, broadening the scope of functionalized heterocycles (R. D. de Figueiredo et al., 2006).

Isoquinoline Syntheses

- It has been involved in the synthesis of isoquinoline, a heterocyclic aromatic organic compound. This type of synthesis is valuable in creating various pharmaceuticals and fine chemicals (T. Kametani et al., 1970).

Properties

IUPAC Name |

(2S)-2-amino-2-(3-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHLSZOSVFWLMM-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2522300.png)

![[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B2522304.png)

![4-[(2-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2522305.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2522312.png)

![3-ethyl-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522317.png)

![8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522319.png)

![N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2522320.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522323.png)